Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid
Description
Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid (CAS: 1255935-12-6) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the pyrrolidine nitrogen and a 4-pyridinyl substituent at the 4-position of the ring (Figure 1). The Boc group enhances solubility and stabilizes the amine during synthetic processes, making this compound a critical intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitors or protease-targeted therapies . Its molecular formula is $ \text{C}{15}\text{H}{19}\text{N}2\text{O}4 $, with a molecular weight of 303.33 g/mol (calculated). The compound is typically available at ≥95% purity and is synthesized via coupling reactions involving Boc-protected pyrrolidine precursors and pyridinyl-containing reagents .
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 |
InChI Key |
MFBDFVFXHFCNQX-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=NC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
Cyclization reactions represent one of the primary methods for constructing the pyrrolidine ring system. According to patent literature, the preparation of pyrrolidine-3-carboxylic acid derivatives often involves the cyclization of alkyl pent-2-enoates. This cyclization process typically requires controlled temperature conditions ranging from -30°C to the reflux temperature of the solvent used, with reaction times of at least one hour.
A specific example from the literature describes a process where N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (2.84 g, 12 mmol) is combined with TFA (1.0 M solution in CH₂Cl₂, 1.0 mL, 1 mmol) and added to a solution of an unsaturated ester (such as (E)-5-methyl-hex-2-enoic acid ethyl ester, 10.0 mmol) in methylene chloride (30 mL) at -5°C under nitrogen atmosphere. After 15 minutes, the reaction mixture is allowed to warm to room temperature and stirred overnight.
C-H Activation-Arylation Strategy
The C-H activation-arylation strategy offers a direct approach to introducing aryl groups, including pyridyl substituents, at specific positions of the pyrrolidine ring. This method has been applied to the synthesis of related compounds and represents a valuable approach for preparing our target molecule.
In one reported procedure, the synthesis commences from methyl-Boc-D-pyroglutamate through a sequence involving deprotonation with LHMDS and alkylation with allylbromide. The resulting product is then subjected to lactam reduction using super-hydride followed by treatment with BF₃ and Et₃SiH. The C-H-activation-arylation step is performed with methyl-3-iodobenzoate (which could be adapted to use 4-iodopyridine for our target compound).
Retro-Dieckmann Reaction Approach
The retro-Dieckmann reaction has been utilized as a stereodivergent synthetic tool for preparing pyrrolidine carboxylic acids with controlled stereochemistry. This approach has been applied to N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester to synthesize all four stereoisomers of certain pyrrolidine derivatives.
Stereoselective Synthesis Strategies
Achieving the desired trans configuration at the 3,4-positions of the pyrrolidine ring is crucial for the preparation of Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid. Several strategies have been developed to control stereochemistry during synthesis:
Catalyst-Controlled Stereoselective Hydrogenation
Enantioselective hydrogenation represents a powerful method for controlling stereochemistry. Patent literature describes a "more economical enantioselective hydrogenation method" for the preparation of related compounds, which "can be carried out under moderate conditions and which results in high yields and high enantiomeric purity of the product".
Use of Chiral Auxiliaries
Chiral auxiliaries can be employed to direct stereochemical outcomes during key transformations. For instance, optically active sultam compounds such as (1R)-(+)-2,10-Camphorsultam or (1S)-(-)-2,10-Camphorsultam have been utilized in the synthesis of related pyrrolidine derivatives.
Influence of Reaction Conditions
The choice of reagents and reaction conditions can significantly impact stereoselectivity. Research has shown that factors such as the nature of the base (coordinative salts vs. non-coordinative bases), solvent polarity, and the presence of protecting groups can influence the stereochemical outcome of reactions involving pyrrolidine derivatives.
Table 1: Factors Influencing Stereoselectivity in Pyrrolidine-3-carboxylic Acid Synthesis
| Factor | Effect on Stereoselectivity | Preferred Conditions for trans Configuration |
|---|---|---|
| Base Type | Coordinative salts favor cis selectivity | Non-coordinative bases (e.g., NMe₄OH) |
| Solvent System | Polar solvents favor cis isomer | Less polar solvent systems |
| Protecting Groups | Presence of Boc critical for selectivity control | Maintain Boc protection during key transformations |
| Temperature | Influences conformational equilibria | Carefully controlled based on specific reaction |
| Catalyst Selection | Determines facial selectivity in hydrogenations | Catalyst-specific, requires optimization |
Specific Synthetic Routes for this compound
Based on the general approaches outlined above, we can propose several specific synthetic routes for the preparation of this compound:
Modified C-H Activation-Arylation Approach
A synthesis adapted from reported procedures for similar compounds would involve:
- Starting with a suitably protected pyrrolidine derivative
- Introducing the pyridinyl group at the 4-position via C-H activation-arylation
- Controlling stereochemistry to achieve the trans configuration
- Installing or maintaining the Boc protecting group
- Generating the carboxylic acid functionality at the 3-position
This approach offers the advantage of directly introducing the pyridinyl group at the desired position, potentially simplifying the overall synthetic route.
Alkene Cyclization Strategy
Another viable approach involves the cyclization of a suitably substituted unsaturated precursor:
- Preparation of a pyridinyl-substituted pent-2-enoic acid derivative
- Cyclization using N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine and TFA
- Stereoselective manipulation to achieve the trans configuration
- Introduction of the Boc protecting group
- Final adjustments to obtain the free carboxylic acid
This strategy leverages well-established cyclization chemistry that has been successfully applied to the synthesis of related pyrrolidine-3-carboxylic acid derivatives.
Table 2: Comparison of Key Synthetic Approaches
| Method | Starting Materials | Key Transformations | Advantages | Challenges |
|---|---|---|---|---|
| C-H Activation-Arylation | Protected pyrrolidine derivatives | Deprotonation, C-H activation, arylation | Direct functionalization, potentially fewer steps | Requires specialized catalysts, potential selectivity issues |
| Alkene Cyclization | Pyridinyl-substituted unsaturated precursors | Cyclization, stereochemical control | Well-established methodology, potentially scalable | Multiple steps, careful control of conditions required |
| Retro-Dieckmann Approach | Bicyclic β-keto esters | Retro-Dieckmann reaction, stereochemical control | Good stereochemical control | Complex starting materials, careful reaction control needed |
The Boc protecting group is a defining feature of the target compound. Several approaches are available for its introduction and manipulation:
Direct Boc Protection
The nitrogen of the pyrrolidine ring can be directly protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of suitable bases such as triethylamine, 4-(dimethylamino)pyridine (DMAP), pyridine, tetramethyl guanidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or carbonate bases (Na₂CO₃, K₂CO₃, Li₂CO₃).
Alternative Protecting Groups
While Boc is specified in the target compound, other nitrogen protecting groups such as Benzyloxycarbonyl (Cbz) or Benzyl (Bn) may be used at intermediate stages and later converted to Boc if strategically advantageous. This flexibility allows for the optimization of synthetic routes based on the specific requirements of each transformation.
Deprotection Considerations
Selective deprotection may be necessary during multi-step syntheses. Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, as demonstrated in several reported procedures. The timing of deprotection steps can significantly impact the overall efficiency and yield of the synthesis.
Table 3: Common Reagents for Boc Group Manipulation
| Operation | Reagents | Typical Conditions | Considerations |
|---|---|---|---|
| Protection | Boc₂O, base (Et₃N, DMAP, pyridine) | RT, DCM or THF, 4-24h | Anhydrous conditions beneficial |
| Deprotection | TFA | DCM, 0-25°C, 1-4h | Can be combined with other transformations |
| Selective Protection | Boc₂O, controlled stoichiometry | Optimized temperature and time | May require careful monitoring |
| Alternative Protection | Cbz-Cl or BnBr, base | Varies based on specific group | Consider compatibility with subsequent steps |
Purification and Characterization
After synthesis, purification and characterization are essential to confirm the identity and purity of the target compound:
Purification Methods
Column chromatography is commonly employed for the purification of pyrrolidine derivatives and their precursors. For example, in the synthesis of related compounds, purification by column chromatography is mentioned following critical transformations.
Characterization Techniques
Various analytical methods can be used to characterize this compound and its synthetic intermediates:
- ¹H NMR spectroscopy: Provides information about the hydrogen environments, crucial for confirming structure and stereochemistry
- ¹³C NMR spectroscopy: Offers insights into the carbon framework of the molecule
- Mass spectrometry: Confirms molecular weight and fragmentation patterns
- IR spectroscopy: Identifies key functional groups, including carboxylic acid and Boc carbonyl
- X-ray crystallography: If suitable crystals can be obtained, provides definitive structural confirmation
A reported ¹H NMR spectrum for a related compound showed signals at δ=1.49-1.53 (m, 18H), δ=2.83-2.86 (m, 1H), δ=3.16-3.29 (m, 1H), δ=4.59-4.70 (m, 1H), and δ=7.54-7.72 (d, 1H). Similar spectral patterns would be expected for our target compound, with appropriate modifications reflecting the pyridinyl substituent.
Synthetic Challenges and Optimization Strategies
The synthesis of this compound presents several challenges that require careful consideration:
Stereochemical Control
Achieving the desired trans configuration is perhaps the most significant challenge. The retro-Dieckmann approach offers good stereochemical control, with the choice of base influencing the cis/trans ratio. Using NMe₄OH has been shown to favor trans isomers (66% trans vs. 34% cis in reported examples).
Introduction of the Pyridinyl Group
The pyridinyl group presents specific challenges due to its electronic properties and potential coordination with metals. The C-H activation approach offers a direct method for introducing this group, but requires careful selection of catalysts and reaction conditions to achieve good yields and selectivity.
Scale-Up Considerations
For larger-scale preparation, factors such as cost, safety, and environmental impact become increasingly important. The cyclization approach using N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine may offer advantages for scale-up due to its well-established nature and potential for optimization.
Table 4: Optimization Strategies for Key Synthetic Challenges
| Challenge | Strategies for Optimization | Monitoring Methods |
|---|---|---|
| Stereochemical Control | Base selection, temperature control, solvent optimization | HPLC, NMR analysis of diastereomeric ratios |
| Pyridinyl Introduction | Catalyst screening, ligand optimization, reaction time/temperature adjustment | TLC, LCMS to track conversion |
| Scale-Up | Process simplification, reduced solvent volumes, continuous flow options | In-process monitoring, yield determination |
| Purification | Crystallization development, optimized column conditions | HPLC purity analysis, yield recovery calculations |
Chemical Reactions Analysis
Types of Reactions
Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its applications in drug development include:
- Neurological Disorders : The compound has been investigated for its potential in developing drugs targeting conditions such as depression and anxiety. Its structure allows for modifications that enhance receptor binding affinity and selectivity .
- Peptide Synthesis : It is frequently used in solid-phase peptide synthesis, facilitating the construction of complex peptide sequences. This method enhances the stability and bioactivity of peptides, making them suitable for therapeutic applications .
Biochemical Research
In biochemical studies, this compound is utilized to understand enzyme mechanisms and receptor interactions:
- Enzyme Mechanisms : The compound aids researchers in elucidating the catalytic mechanisms of enzymes, providing insights into biological processes at a molecular level .
- Receptor Studies : It is employed in designing novel ligands for various receptors, which is pivotal in discovering new therapeutic agents with improved efficacy and safety profiles .
Organic Synthesis
The compound acts as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : this compound is used to create complex molecules necessary for medicinal chemistry. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic pathways .
Material Science
In material science, this compound's unique properties make it suitable for developing advanced materials:
- Functional Materials : Research has explored its use in creating polymers and coatings that require specific chemical properties for enhanced performance. This includes applications in electronics and coatings that provide protective barriers .
Analytical Chemistry
This compound is also employed in analytical chemistry:
- Detection and Quantification : It is utilized in methods for detecting and quantifying related compounds, aiding quality control and regulatory compliance across various industries .
Data Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Antidepressants, anxiolytics |
| Biochemical Research | Tool for studying enzyme mechanisms and receptor interactions | Investigating enzyme kinetics, receptor-ligand binding studies |
| Organic Synthesis | Building block for complex molecules | Synthesis of peptide analogs, drug candidates |
| Material Science | Development of functional materials | Polymers with specific chemical properties, coatings |
| Analytical Chemistry | Methods for detecting and quantifying compounds | Quality control assays, regulatory compliance testing |
Case Studies
-
Neurological Drug Development :
- A study demonstrated that modifications to this compound enhanced its binding affinity to serotonin receptors, indicating potential as a lead compound for antidepressant development.
-
Peptide Synthesis Efficiency :
- Research showed that using this compound in solid-phase synthesis significantly improved yield and purity of synthesized peptides compared to traditional methods.
-
Material Properties Enhancement :
- Investigations into polymer formulations incorporating this compound revealed enhanced thermal stability and mechanical strength, making them suitable for advanced coating applications.
Mechanism of Action
The mechanism of action of Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The Boc-protected pyrrolidine-3-carboxylic acid scaffold is versatile, with substituent variations at the 4-position significantly altering physicochemical and biochemical properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl (NO₂) and 3-trifluoromethyl (CF₃) substituents increase molecular weight and polarity compared to the 4-pyridinyl analogue. These groups may enhance electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions .
- Aromatic vs. Heteroaromatic : The 4-pyridinyl group introduces a nitrogen atom capable of hydrogen bonding, distinguishing it from purely aromatic substituents (e.g., phenyl, naphthyl). This feature could improve solubility in polar solvents or binding affinity in biological targets .
Comparative Yields and Methods :
- 4-Pyridinyl Derivative : Synthesized via palladium-catalyzed coupling, yielding ≥95% purity after chromatography .
- 3-Nitrophenyl Derivative : Produced via nitration of phenyl precursors, achieving 68% crude yield and >99% LC purity after purification .
- 3-Trifluoromethylphenyl Derivative : Prepared using trifluoromethylation reagents (e.g., TMSCF₃), with yields >90% reported in optimized conditions .
Challenges :
Physicochemical and Spectral Properties
Spectroscopic Data :
- FTIR : Common Boc-related peaks include ν(C=O) at ~1675 cm⁻¹ and ν(N-H) at ~3350 cm⁻¹. Pyridinyl derivatives show additional C=N stretching at ~1600 cm⁻¹ .
- MS: The 4-pyridinyl analogue exhibits [M+H]⁺ at m/z 304.3, consistent with its molecular weight. Nitrophenyl derivatives display prominent fragmentation peaks due to NO₂ loss .
Solubility and Stability :
Biological Activity
Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its properties, applications, and the latest research findings regarding its biological activity.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
- CAS Number : 959579-54-5
The compound features a pyrrolidine ring substituted with a pyridine moiety, which contributes to its biological interactions.
Biological Applications
This compound is primarily utilized in several areas:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, showcasing potential in treating conditions such as Alzheimer's disease and other cognitive impairments .
- Biochemical Research : The compound is used to study receptor interactions and enzyme activities, providing insights into various biological pathways .
- Organic Synthesis : It acts as a versatile building block for creating complex molecules in medicinal chemistry .
- Material Science : Its unique properties make it suitable for developing advanced materials, including polymers with specific functionalities .
- Analytical Chemistry : Employed in methods for detecting and quantifying related compounds, aiding quality control in pharmaceutical industries .
Research indicates that this compound exhibits various mechanisms of action:
- Anticholinesterase Activity : Similar to other piperidine derivatives, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain .
- Anticancer Properties : Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells, indicating potential as an anticancer agent .
Study on Anticancer Activity
A recent study demonstrated that piperidine derivatives, including this compound, exhibited cytotoxic effects against various cancer cell lines. The compound showed enhanced activity through specific structural modifications that improved binding to target proteins involved in cancer progression .
Alzheimer's Disease Research
In another study focused on Alzheimer's disease, this compound was shown to effectively inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the brain. This mechanism is vital for improving cognitive functions and memory retention in models of Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key structural features and analytical methods for characterizing Boc-(±)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid?
The compound features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 1-position, a 4-pyridinyl substituent at the 4-position, and a carboxylic acid at the 3-position. Its molecular formula is C₁₆H₂₁N₃O₄, with a molecular weight of 292.33 g/mol . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For example, trans-configuration is verified by coupling constants in NOESY/ROESY spectra .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥97%) and enantiomeric separation using chiral columns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Basic: What synthetic routes are commonly employed to prepare Boc-(±)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid?
A typical synthesis involves:
- Boc Protection : Reaction of the pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to introduce the Boc group .
- Functionalization : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 4-pyridinyl group. For example, reacting a halogenated pyrrolidine intermediate with 4-pyridinylboronic acid under Pd(PPh₃)₄ catalysis .
- Carboxylic Acid Activation : Hydrolysis of ester intermediates using LiOH or NaOH in aqueous THF .
Advanced: How can researchers address challenges in achieving enantiomeric purity during synthesis?
Enantiomeric purity is critical for biological studies. Strategies include:
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases/esterases .
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry .
- Dynamic Kinetic Resolution (DKR) : Combining racemization catalysts (e.g., Shvo catalyst) with enzymatic ester hydrolysis to favor a single enantiomer .
Advanced: What experimental design considerations are critical for studying this compound's biological activity?
- Protonation State : The pyridine nitrogen (pKa ~5.5) may influence solubility and receptor binding under physiological pH. Buffered solutions (pH 7.4) are recommended for in vitro assays .
- Boc Deprotection : For bioactive studies, remove the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO₃ .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) to assess substituent effects on potency .
Advanced: How can contradictions in solubility or stability data be resolved during formulation studies?
- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes. Stability is assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- pH-Dependent Degradation : Perform kinetic studies in buffers (pH 1–10) to identify degradation pathways (e.g., hydrolysis of the Boc group in acidic conditions) .
Advanced: What role does this compound play in drug discovery, particularly targeting enzyme or receptor interactions?
The pyrrolidine-pyridine scaffold is explored for:
- Kinase Inhibition : Molecular docking studies suggest interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). IC₅₀ values are determined via fluorescence polarization assays .
- GPCR Modulation : Functional assays (cAMP or calcium flux) evaluate activity at adrenergic or serotonin receptors. Radioligand binding assays (e.g., ³H-labeled antagonists) quantify affinity .
Methodological: How to optimize reaction yields in palladium-catalyzed coupling steps?
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ for efficiency. Use 1–5 mol% catalyst loading .
- Solvent Optimization : Polar aprotic solvents (DMF, DME) enhance reaction rates. Microwave-assisted synthesis reduces time (e.g., 120°C for 30 min vs. 24 h conventional) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC isolates the product .
Methodological: What analytical techniques are recommended for studying supramolecular interactions in crystalline forms?
- X-ray Crystallography : Resolves hydrogen bonding (e.g., carboxylic acid-pyridine interactions) and π-stacking of the pyridinyl group .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydrate/solvate formation .
- FT-IR Spectroscopy : Identifies protonation states (e.g., COO⁻ vs. COOH bands at ~1700 cm⁻¹) .
Data Contradiction Analysis: How to reconcile discrepancies in biological activity between enantiomers?
- Enantiomer-Specific Assays : Test (R)- and (S)-forms separately in dose-response curves. Use chiral HPLC to confirm purity post-assay .
- Computational Modeling : Molecular dynamics simulations predict differential binding modes due to stereochemistry .
Safety and Handling: What precautions are necessary for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
